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Compound of Interest

Compound Name: Phlorizin

Cat. No.: B1677692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of phlorizin, a naturally

occurring SGLT inhibitor, and empagliflozin, a modern, highly selective SGLT2 inhibitor. The

information presented is supported by experimental data to assist researchers and

professionals in the fields of pharmacology and drug development in understanding the key

differences between these two compounds.

Differentiated Mechanisms of SGLT Inhibition
Phlorizin, originally isolated from the bark of apple trees, was the first identified sodium-

glucose cotransporter (SGLT) inhibitor.[1][2][3][4] It competitively inhibits both SGLT1 and

SGLT2, the two primary isoforms of the sodium-glucose cotransporter family.[2][5][6] SGLT2 is

predominantly responsible for glucose reabsorption in the early proximal tubule of the kidneys,

accounting for approximately 90% of renal glucose uptake, while SGLT1 is responsible for the

remaining 10% in the later segments of the proximal tubule and is also the primary glucose

transporter in the small intestine.[4][7]

In contrast, empagliflozin is a potent and highly selective SGLT2 inhibitor.[1][8][9] This

selectivity is a key differentiator from the non-selective action of phlorizin. Empagliflozin's

mechanism of action is centered on reducing renal glucose reabsorption by specifically

targeting SGLT2, thereby promoting urinary glucose excretion.[1][3][9] This targeted approach

minimizes the gastrointestinal side effects associated with SGLT1 inhibition.[1][2]
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The structural difference between the two molecules underpins their distinct selectivity profiles.

Phlorizin is an O-glucoside, which makes it susceptible to hydrolysis by intestinal

glucosidases.[1][7] Empagliflozin, on the other hand, is a C-glucoside, a structural feature that

confers resistance to enzymatic degradation and allows for oral bioavailability.[7]

Comparative Inhibitory Potency and Selectivity
The inhibitory activity and selectivity of phlorizin and empagliflozin against SGLT1 and SGLT2

have been quantified in various in vitro studies. The half-maximal inhibitory concentration

(IC50) is a standard measure of the potency of an inhibitor.

Compound Target IC50 (nM)
Selectivity
(SGLT1/SGLT2)

Phlorizin hSGLT1 140[10]
~7.2-fold for

SGLT2[10]

hSGLT2 11[10]

Empagliflozin hSGLT1 8300[1]
>2500-fold for

SGLT2[1][8][11][12]

hSGLT2 3.1[1][11]

hSGLT refers to the human sodium-glucose cotransporter.

Pharmacokinetic and Pharmacodynamic Profiles
The differences in the chemical structures of phlorizin and empagliflozin also lead to distinct

pharmacokinetic and pharmacodynamic properties.
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Parameter Phlorizin Empagliflozin

Bioavailability

Low oral bioavailability; rapidly

degraded to phloretin.[1][2] In

rats, bioavailability was found

to be about 5% in a diabetic

model and almost 0% in

normal rats.[13][14]

Orally active with rapid

absorption.[12]

Metabolism
Hydrolyzed in the

gastrointestinal tract.[1][2]

Not susceptible to degradation

by β-glucosidase.[2]

Primary Site of Action
Kidneys (SGLT2 and SGLT1)

and Intestine (SGLT1).[2][7]

Primarily Kidneys (SGLT2).[1]

[7]

Clinical Effects

Induces glucosuria but not

developed for clinical use due

to poor bioavailability and

gastrointestinal side effects.[1]

[2]

Effective in lowering blood

glucose in patients with type 2

diabetes, with additional

benefits of weight loss and

blood pressure reduction.[1][2]

[15]

Signaling Pathways and Experimental Workflows
The differential inhibition of SGLT1 and SGLT2 by phlorizin and empagliflozin has significant

implications for glucose homeostasis. The following diagrams illustrate these differing

mechanisms and a typical experimental workflow for assessing inhibitor selectivity.
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Caption: Differential inhibition of SGLT1 and SGLT2 by phlorizin and empagliflozin.
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Caption: Experimental workflow for determining SGLT inhibitor selectivity.
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The determination of the inhibitory potency (IC50) and selectivity of compounds like phlorizin
and empagliflozin is typically performed using in vitro cell-based assays. Below is a generalized

protocol for a competitive radiolabeled substrate uptake assay.

Objective: To determine the IC50 values of test compounds against human SGLT1 and SGLT2.

Materials:

Stable cell lines over-expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[9]

Culture medium and supplements.

Test compounds (phlorizin, empagliflozin) at various concentrations.

Radiolabeled substrate: [14C]-alpha-methyl glucopyranoside (AMG), a non-metabolizable

glucose analog.[9]

Assay buffer (e.g., Krebs-Ringer-Henseleit buffer).

Scintillation counter and scintillation fluid.

Procedure:

Cell Seeding: Seed the hSGLT1- and hSGLT2-expressing cells into multi-well plates and

culture until they form a confluent monolayer.

Compound Incubation: On the day of the assay, wash the cells with assay buffer. Then, pre-

incubate the cells with varying concentrations of the test compound (e.g., phlorizin or

empagliflozin) for a defined period at 37°C.

Substrate Uptake: Initiate the uptake reaction by adding the assay buffer containing a fixed

concentration of [14C]-AMG and the test compound.

Termination of Uptake: After a specific incubation time, terminate the uptake by rapidly

washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled

substrate.
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Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity

using a scintillation counter.

Data Analysis:

Determine the specific uptake by subtracting the non-specific uptake (measured in the

presence of a high concentration of a known inhibitor like phlorizin or in sodium-free

buffer) from the total uptake.

Calculate the percentage of inhibition for each concentration of the test compound relative

to the control (no inhibitor).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Selectivity Calculation: The selectivity of the compound for SGLT2 over SGLT1 is calculated

by dividing the IC50 value for SGLT1 by the IC50 value for SGLT2.

This experimental approach provides a robust method for characterizing and comparing the

inhibitory profiles of different SGLT inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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